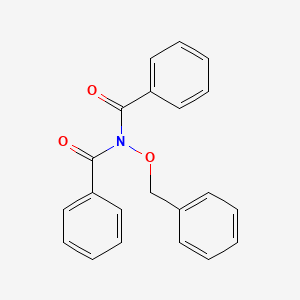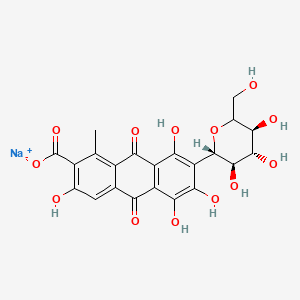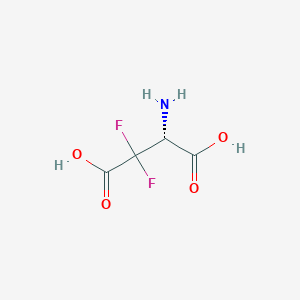
3,3-Difluoro-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the substitution of two fluorine atoms at the 3rd carbon position of the aspartic acid molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-aspartic acid typically involves the fluorination of aspartic acid derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to introduce the fluorine atoms . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-oxo derivatives, while reduction can produce difluoro-hydroxy compounds.
Aplicaciones Científicas De Investigación
3,3-Difluoro-L-aspartic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its use in developing pharmaceuticals, particularly those targeting metabolic pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological processes. The pathways involved often include metabolic and signaling pathways where aspartic acid plays a role .
Comparación Con Compuestos Similares
- 3,3-Difluoro-1,2-diphenylcyclopropene
- Difluoroalkanes
- Fluoroquinolones
Comparison: 3,3-Difluoro-L-aspartic acid is unique due to its specific substitution pattern and the presence of both amino and carboxyl groups, which confer distinct chemical reactivity and biological activity. Unlike other difluorinated compounds, it integrates into biological systems more readily due to its structural similarity to natural amino acids .
Propiedades
Número CAS |
63086-45-3 |
|---|---|
Fórmula molecular |
C4H5F2NO4 |
Peso molecular |
169.08 g/mol |
Nombre IUPAC |
(3R)-3-amino-2,2-difluorobutanedioic acid |
InChI |
InChI=1S/C4H5F2NO4/c5-4(6,3(10)11)1(7)2(8)9/h1H,7H2,(H,8,9)(H,10,11)/t1-/m1/s1 |
Clave InChI |
ZDNZCAJNMQJPRB-PVQJCKRUSA-N |
SMILES isomérico |
[C@@H](C(=O)O)(C(C(=O)O)(F)F)N |
SMILES canónico |
C(C(=O)O)(C(C(=O)O)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


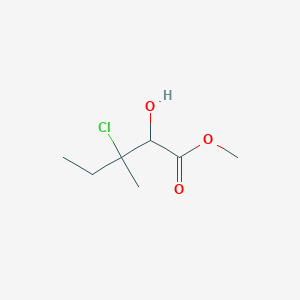

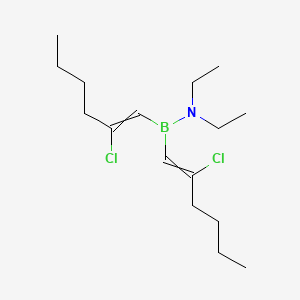
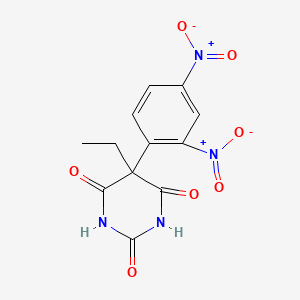
![4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl](/img/structure/B14491239.png)
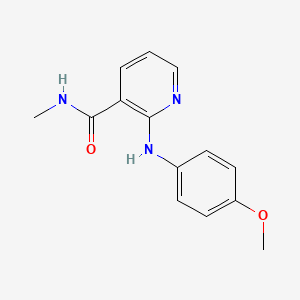
![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)

